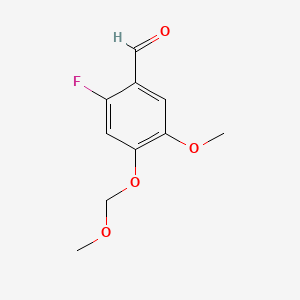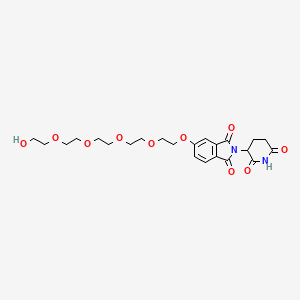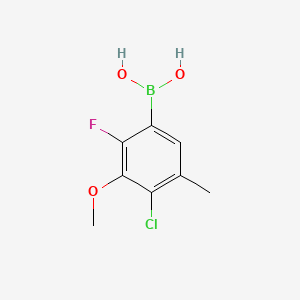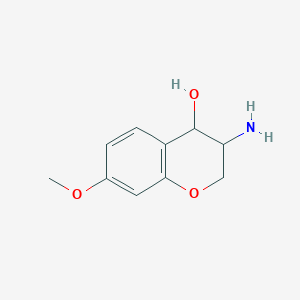
3-amino-7-methoxy-3,4-dihydro-2H-chromen-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-Amino-7-methoxychroman-4-ol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is a derivative of chroman, a bicyclic organic compound, and contains both amino and methoxy functional groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-7-methoxychroman-4-ol typically involves several steps, starting from commercially available precursors. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The process may involve:
Formation of the Chroman Ring: This can be achieved through cyclization reactions involving phenolic compounds.
Introduction of Functional Groups: Amino and methoxy groups are introduced through substitution reactions, often using reagents like methanol and ammonia under controlled conditions.
Chiral Resolution: Enzymatic or chemical resolution techniques are employed to obtain the desired (3S,4R) enantiomer.
Industrial Production Methods
Industrial production of (3S,4R)-3-Amino-7-methoxychroman-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Amino-7-methoxychroman-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chroman ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed
Scientific Research Applications
(3S,4R)-3-Amino-7-methoxychroman-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or as a precursor for drug development.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Amino-7-methoxychroman-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Molecular docking studies and kinetic analyses are often used to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-Amino-7-methoxychroman-4-ol: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
3-Amino-4-methoxychroman: Lacks the specific stereochemistry but shares similar functional groups.
7-Methoxychroman-4-ol: A simpler analog without the amino group.
Uniqueness
(3S,4R)-3-Amino-7-methoxychroman-4-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-amino-7-methoxy-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H13NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-4,8,10,12H,5,11H2,1H3 |
InChI Key |
PFUVBDPQIVWLRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(CO2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)

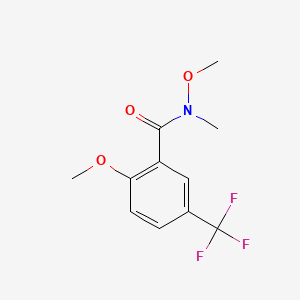
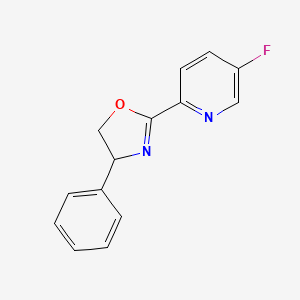
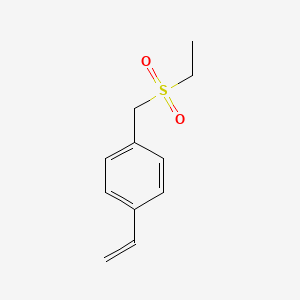


![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)
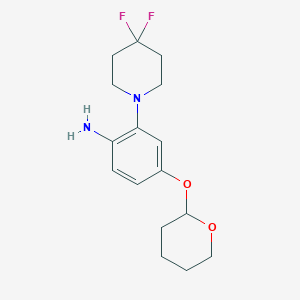
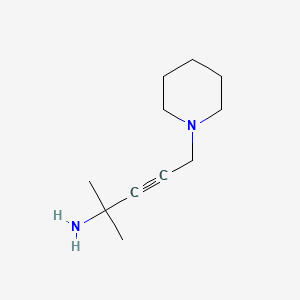
![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)
